Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy-
Overview
Description
Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
The synthesis of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole moiety, followed by the introduction of the sulfonamide group and the phenoxy substituent. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and phenol derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential antimicrobial properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The benzothiazole moiety may interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- can be compared with other sulfonamide derivatives such as:
- Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-methoxy-
- Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-chloro-
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique phenoxy group in Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- distinguishes it from its analogs, potentially offering different pharmacological properties and applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-14-21-19-13-15(7-12-20(19)26-14)22-27(23,24)18-10-8-17(9-11-18)25-16-5-3-2-4-6-16/h2-13,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTOGGPJWZIDHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361610 | |
Record name | ZINC01100394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670272-62-5 | |
Record name | ZINC01100394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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